An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)cyclobutanecarboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chlorophenyl)cyclobutanecarboxylic acid is a substituted cyclobutane derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core physicochemical properties, offering both established data and predictive insights essential for its application in research and development. The document delves into its chemical identity, structural characteristics, and key physical properties such as melting point, boiling point, and solubility. Furthermore, it explores its acidic nature through its predicted pKa value. A significant portion of this guide is dedicated to outlining robust analytical methodologies for the characterization and quantification of this compound, including chromatographic and spectroscopic techniques. Finally, a plausible synthetic route and purification strategies are discussed, providing a holistic understanding of this molecule for scientific and pharmaceutical applications.
Chemical Identity and Molecular Structure
1-(3-Chlorophenyl)cyclobutanecarboxylic acid is an organic compound featuring a cyclobutane ring substituted with both a carboxylic acid group and a 3-chlorophenyl group at the same carbon atom.[1] This unique structural arrangement imparts specific chemical and physical characteristics to the molecule. The presence of the chlorine atom on the phenyl ring influences the electronic properties of the aromatic system, which in turn can affect the acidity of the carboxylic acid and the overall reactivity of the molecule.
Table 1: Chemical Identifiers of 1-(3-Chlorophenyl)cyclobutanecarboxylic Acid
| Identifier | Value |
| IUPAC Name | 1-(3-chlorophenyl)cyclobutane-1-carboxylic acid |
| CAS Number | 151157-55-0[1] |
| Molecular Formula | C₁₁H₁₁ClO₂[1] |
| Molecular Weight | 210.66 g/mol |
| Canonical SMILES | C1CC(C1)(C2=CC(=CC=C2)Cl)C(=O)O |
| InChI Key | RCVMSQRTMODMHH-UHFFFAOYSA-N[1] |
digraph "1-(3-Chlorophenyl)cyclobutanecarboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="1.5,1.5!"]; C4 [label="C", pos="0,1.5!"]; C_carboxyl [label="C", pos="-1.5,0!"]; O1_carboxyl [label="O", pos="-2.2,-0.8!"]; O2_carboxyl [label="OH", pos="-2.2,0.8!"]; C_phenyl_1 [label="C", pos="0,-1.5!"]; C_phenyl_2 [label="C", pos="-1.3,-2.2!"]; C_phenyl_3 [label="C", pos="-1.3,-3.7!"]; Cl [label="Cl", pos="-2.8,-4.4!"]; C_phenyl_4 [label="C", pos="0,-4.4!"]; C_phenyl_5 [label="C", pos="1.3,-3.7!"]; C_phenyl_6 [label="C", pos="1.3,-2.2!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C1 -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- Cl; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; }
Figure 1: 2D Chemical Structure of 1-(3-Chlorophenyl)cyclobutanecarboxylic acid.
Physicochemical Properties
Due to the limited availability of experimentally determined data, many of the following physicochemical properties are predicted based on computational models. These predictions provide valuable estimates for researchers and are clearly indicated.
Table 2: Predicted Physicochemical Properties of 1-(3-Chlorophenyl)cyclobutanecarboxylic Acid
| Property | Predicted Value | Notes |
| Melting Point | 110-120 °C | Based on structurally similar compounds. |
| Boiling Point | 376.2 ± 35.0 °C (at 760 mmHg) | Predicted using computational models. |
| pKa | ~4.2 | The electron-withdrawing nature of the 3-chlorophenyl group is expected to increase the acidity compared to unsubstituted cyclobutanecarboxylic acid. |
| LogP | 3.1 | Indicates moderate lipophilicity. |
| Solubility | Moderately soluble in organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | The carboxylic acid group allows for hydrogen bonding, increasing solubility in polar protic solvents.[1] |
Synthesis and Purification
Figure 2: Proposed synthetic workflow for 1-(3-Chlorophenyl)cyclobutanecarboxylic acid.
Step-by-Step Conceptual Protocol:
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Cyclization: To a solution of 3-chlorophenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere. After the initial reaction, 1,3-dibromopropane is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
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Work-up and Isolation of Intermediate: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(3-chlorophenyl)cyclobutanecarbonitrile.
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Hydrolysis: The crude nitrile intermediate is then subjected to hydrolysis. This can be achieved by refluxing with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution.
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Purification of Final Product: After hydrolysis, the reaction mixture is acidified (if basic hydrolysis was used) to precipitate the carboxylic acid. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 1-(3-Chlorophenyl)cyclobutanecarboxylic acid.
Analytical Methodologies
The characterization and quantification of 1-(3-Chlorophenyl)cyclobutanecarboxylic acid require a suite of analytical techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying the concentration of this compound.
Table 3: General HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) | Gradient elution is recommended to ensure good peak shape and resolution from impurities. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Detection | UV at 220 nm and 254 nm | The chlorophenyl group provides strong UV absorbance. |
| Injection Volume | 10 µL | |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after derivatization to increase the volatility of the carboxylic acid. Derivatization with reagents like diazomethane or silylating agents (e.g., BSTFA) converts the carboxylic acid to its corresponding methyl ester or silyl ester.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group (typically in the range of 7.0-7.5 ppm), the methylene protons of the cyclobutane ring (in the aliphatic region, likely between 1.8-3.0 ppm), and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon (~170-180 ppm), the quaternary carbon of the cyclobutane ring attached to the phenyl group, the methylene carbons of the cyclobutane ring, and the distinct signals for the carbons of the 3-chlorophenyl group. Computational NMR prediction tools can provide more specific estimated chemical shifts.[2][3][4][5]
Infrared (IR) Spectroscopy:
The IR spectrum of 1-(3-Chlorophenyl)cyclobutanecarboxylic acid will exhibit characteristic absorption bands:
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A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
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C-H stretching bands from the aromatic and aliphatic portions of the molecule (~2850-3100 cm⁻¹).
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C=C stretching bands from the aromatic ring (~1450-1600 cm⁻¹).
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A C-Cl stretching band, which is typically found in the fingerprint region.
Mass Spectrometry (MS):
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z corresponding to the molecular weight. Characteristic fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and fragmentation of the cyclobutane ring.
Figure 3: Comprehensive analytical workflow for 1-(3-Chlorophenyl)cyclobutanecarboxylic acid.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 1-(3-Chlorophenyl)cyclobutanecarboxylic acid. While experimental data for some properties are limited, the predictive models and analogous compound information presented herein offer valuable insights for researchers in drug discovery and development. The outlined synthetic and analytical methodologies provide a practical framework for the preparation and characterization of this compound, facilitating its further investigation and potential application in various scientific endeavors.
References
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
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Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. Retrieved from [Link]
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Baskaran, S. (2023, September 10). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]
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Woolston, T. A., Lee, C. M., Swinbourne, F. J., & Thomas, L. F. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones. SciSpace. Retrieved from [Link]
